2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline
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Overview
Description
2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline is an organic compound that features a pyrazole ring substituted with a methoxy group and an aniline moiety
Mechanism of Action
Target of Action
It is known that pyrazole derivatives have been explored for their anticancer potential and cyclin-dependent kinase-2 (cdk2) inhibitory properties .
Mode of Action
It is suggested that the compound may interact with its targets, such as cdk2, leading to changes in cellular processes .
Biochemical Pathways
It is known that pyrazole derivatives can influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
It is suggested that the compound may have potential anticancer effects, possibly through its interaction with targets like cdk2 .
Biochemical Analysis
Biochemical Properties
2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline, as a pyrazole derivative, is known to interact with various enzymes, proteins, and other biomolecules. Pyrazoles hold amphoteric properties, acting as both acids and bases . The basic pyridine-like nitrogen has the ability to accept protons readily .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities . They have also been found to have preventive effects on myocardial injury following ischemia and reperfusion in patients with acute myocardial infarction .
Molecular Mechanism
It is known that pyrazole derivatives can form dimers through N–H bonding, and the neighboring dimers are interlinked by C-H bonding to form a layered 2D molecular network .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, a molecular modeling of 2-pyrazoline compounds showed a selective inhibition potential, suggesting that these compounds might act as a neuroprotective agent for activated-acetylcholinesterase-linked neurological disorders .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, all the synthesized pyrazoles were safe and well tolerated by mice when treated with 300 mg/kg and 100 mg/kg through oral and parenterally administration .
Metabolic Pathways
Most of the reported synthetic routes consist of a one-step condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with different aromatic aldehydes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline typically involves the reaction of 1,3-dimethyl-4-chloromethylpyrazole with aniline in the presence of a base. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives .
Scientific Research Applications
2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-4-chloromethylpyrazole: A precursor in the synthesis of 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline.
2-methoxyaniline: A structurally similar compound with different functional groups.
4-methoxyaniline: Another related compound with a methoxy group at a different position on the aniline ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-[(1,3-dimethylpyrazol-4-yl)methoxy]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-10(7-15(2)14-9)8-16-12-6-4-3-5-11(12)13/h3-7H,8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPJBNCMUDZMRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1COC2=CC=CC=C2N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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